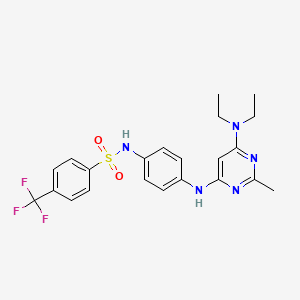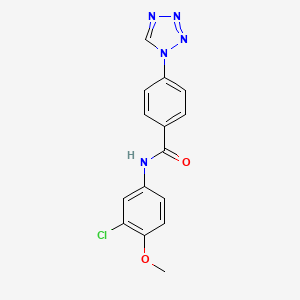![molecular formula C16H18N4O6S B11314101 2-hydroxy-4-methyl-N-[2-(morpholin-4-ylcarbonyl)phenyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11314101.png)
2-hydroxy-4-methyl-N-[2-(morpholin-4-ylcarbonyl)phenyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-HYDROXY-4-METHYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE is a complex organic compound with a unique structure that includes a morpholine ring, a phenyl group, and a dihydropyrimidine core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common starting materials include amino alcohols, aziridines, and epoxides . The reactions often require specific conditions such as the use of transition metal catalysts and stereoselective methodologies .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solid-phase synthesis and the use of vinyl sulfonium salts have been explored for the efficient production of morpholine-containing compounds .
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-4-METHYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl and morpholine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce different functional groups onto the phenyl or morpholine rings .
Scientific Research Applications
2-HYDROXY-4-METHYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-HYDROXY-4-METHYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other morpholine-containing molecules and dihydropyrimidine derivatives. Examples include:
Morpholine derivatives: Compounds with similar morpholine rings but different substituents.
Dihydropyrimidine derivatives: Molecules with the same dihydropyrimidine core but varying functional groups.
Uniqueness
What sets 2-HYDROXY-4-METHYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H18N4O6S |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
6-methyl-N-[2-(morpholine-4-carbonyl)phenyl]-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C16H18N4O6S/c1-10-13(14(21)18-16(23)17-10)27(24,25)19-12-5-3-2-4-11(12)15(22)20-6-8-26-9-7-20/h2-5,19H,6-9H2,1H3,(H2,17,18,21,23) |
InChI Key |
PCTAJRFLAJJDRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-fluorobenzyl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11314023.png)
![N-benzyl-2-{3-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11314029.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)propanamide](/img/structure/B11314045.png)
![2-(4-ethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B11314051.png)
![N-[2-(4-ethylphenyl)-2-(piperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11314056.png)
![7,8-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11314064.png)
![N-cyclopentyl-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11314071.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11314077.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B11314080.png)

![N-(4-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B11314090.png)
![N-(2-methylphenyl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11314093.png)

![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11314124.png)
